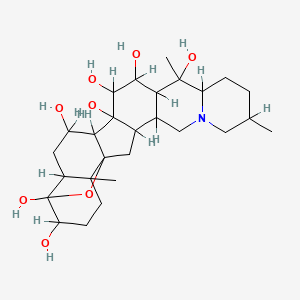

Germin

Description

Properties

CAS No. |

508-65-6 |

|---|---|

Molecular Formula |

C27H43NO8 |

Molecular Weight |

509.6 g/mol |

IUPAC Name |

(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,23R,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol |

InChI |

InChI=1S/C27H43NO8/c1-12-4-5-17-24(3,33)19-13(11-28(17)10-12)14-9-25-21(26(14,34)22(32)20(19)31)15(29)8-16-23(25,2)7-6-18(30)27(16,35)36-25/h12-22,29-35H,4-11H2,1-3H3/t12-,13-,14-,15+,16-,17-,18-,19+,20+,21+,22-,23-,24+,25+,26-,27+/m0/s1 |

InChI Key |

RNPABQVCNAUEIY-YFHOBTAISA-N |

SMILES |

CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(CC7C5(CCC(C7(O6)O)O)C)O)(C)O |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@@H]3[C@@H](CN2C1)[C@@H]4C[C@@]56[C@H]([C@@]4([C@H]([C@@H]3O)O)O)[C@@H](C[C@H]7[C@@]5(CC[C@@H]([C@@]7(O6)O)O)C)O)(C)O |

Canonical SMILES |

CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(CC7C5(CCC(C7(O6)O)O)C)O)(C)O |

Pictograms |

Irritant |

Synonyms |

germin Nectarin I protein, Nicotiana Nectarin I protein, tobacco |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Germin-Like Proteins in Plant Stress Response: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Germin-like proteins (GLPs) are a ubiquitous family of plant glycoproteins that play a pivotal role in plant defense and developmental processes. As members of the cupin superfamily, they are characterized by a conserved β-barrel core structure. GLPs are implicated in the response to a wide array of both biotic and abiotic stressors, functioning through their diverse enzymatic activities, primarily as oxalate oxidases (OxO) and superoxide dismutases (SOD). This guide provides a comprehensive technical overview of the functions of GLPs in plant stress responses, detailing their involvement in signaling pathways, summarizing quantitative data on their expression and activity, and providing established experimental protocols for their study.

Introduction to this compound-Like Proteins (GLPs)

First discovered in wheat, germins were identified as proteins expressed during seed germination. Subsequently, proteins with sequence and structural homology to germins, termed this compound-like proteins (GLPs), were identified across the plant kingdom.[1] GLPs are typically soluble glycoproteins and are often localized to the apoplast or extracellular matrix.[2] Their functional diversity is largely attributed to their enzymatic activities which contribute to the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), a key signaling molecule in plant defense.[1][3]

Role of GLPs in Abiotic Stress Response

Plants encounter a multitude of abiotic stresses, including drought, salinity, heavy metals, and extreme temperatures. GLPs have been consistently shown to be integral components of the plant's molecular response to these challenges.

Drought and Salinity Stress

Under drought and salt stress, the expression of numerous GLP genes is significantly modulated. For instance, in rice (Oryza sativa), several OsGLP genes show differential expression in roots and leaves, suggesting their role in mediating stress tolerance.[1] The accumulation of abscisic acid (ABA), a key phytohormone in drought and salt stress signaling, often correlates with the induction of GLP expression.[4] The enzymatic activity of GLPs, particularly SOD, contributes to the detoxification of ROS generated during osmotic stress.

Heavy Metal Stress

Heavy metal toxicity induces oxidative stress in plants. GLPs with SOD activity play a crucial role in mitigating this stress by converting superoxide radicals into less harmful H₂O₂.[5] Studies in various plant species have demonstrated the upregulation of GLP gene expression and increased SOD activity upon exposure to heavy metals like cadmium and copper.[5]

Role of GLPs in Biotic Stress Response

GLPs are key players in the plant's defense against a range of pathogens and pests, including fungi, bacteria, and insects.

Fungal Pathogens

The role of GLPs in resistance to fungal pathogens is well-documented. Upon fungal attack, the expression of specific GLP genes is rapidly induced.[6] The OxO activity of some GLPs catalyzes the degradation of oxalic acid, a virulence factor for some fungi, into CO₂ and H₂O₂.[7] The produced H₂O₂ can act as a signaling molecule to trigger downstream defense responses and can also contribute directly to the hypersensitive response (HR), a form of programmed cell death that limits pathogen spread.[8]

Insect Herbivory

Insect herbivory triggers the jasmonic acid (JA) signaling pathway, a central regulator of plant defense against chewing insects.[9][10] Several GLP genes have been identified as being responsive to JA and are upregulated upon insect feeding.[9] The resulting increase in OxO or SOD activity can lead to the production of ROS, which may have direct anti-herbivore effects or act as signaling molecules to induce the production of other defense compounds.

Quantitative Data on GLP Expression and Activity

The following tables summarize quantitative data on the changes in GLP gene expression and enzymatic activity in response to various stress conditions.

Table 1: Fold Change in GLP Gene Expression Under Abiotic Stress

| Plant Species | GLP Gene | Stress Condition | Tissue | Fold Change (log2) | Reference |

| Arabidopsis thaliana | AtGLP4 | Drought | Rosette leaves | 2.5 | [11] |

| Oryza sativa | OsGLP3-6 | Salt (150 mM NaCl) | Roots | 4.1 (after 6h) | [12] |

| Oryza sativa | OsGLP8-7 | Drought | Leaves | 3.8 | [1] |

| Solanum tuberosum | StGLP5 | Salt | - | >4 | [13] |

| Zea mays | ZmGLP | Drought | Ovaries | 2 to 4 | [14] |

Table 2: Changes in GLP Enzymatic Activity Under Stress

| Plant Species | GLP Enzyme Activity | Stress Condition | Tissue | Change in Activity | Reference |

| Pisum sativum | Superoxide Dismutase | Salt Stress | Roots | Increased | [9] |

| Arabidopsis thaliana | Superoxide Dismutase | Copper (50 µM) | Leaves | Increased | [5] |

| Arabidopsis thaliana | Superoxide Dismutase | Cadmium (50 µM) | Leaves | Decreased (CuZnSOD) | [5] |

| Azalea | Oxalate Oxidase | - | Recombinant protein | Confirmed activity | [13] |

| Hordeum vulgare | Oxalate Oxidase | Germination | Embryos | Strongly induced | [15] |

Signaling Pathways Involving GLPs

GLPs are integrated into complex signaling networks that regulate plant stress responses. Their enzymatic products, particularly H₂O₂, act as second messengers to modulate downstream signaling events.

Abscisic Acid (ABA) Signaling in Stomatal Closure

During drought stress, ABA accumulation triggers a signaling cascade that leads to stomatal closure to conserve water. GLPs can be involved in this process through the production of H₂O₂.

Caption: ABA signaling pathway leading to stomatal closure.

Jasmonic Acid (JA) Signaling in Biotic Stress

JA signaling is crucial for defense against necrotrophic pathogens and insect herbivores. GLP gene expression is often induced by JA.

Caption: JA signaling pathway inducing GLP gene expression.

GLP-Mediated H₂O₂ Signaling

The H₂O₂ produced by GLPs acts as a central signaling hub, influencing various downstream defense responses.

Caption: Downstream effects of GLP-mediated H₂O₂ production.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of GLPs in plant stress response.

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the relative expression levels of GLP genes.

Caption: Workflow for qRT-PCR analysis of GLP gene expression.

Protocol:

-

RNA Extraction: Isolate total RNA from control and stress-treated plant tissues using a suitable kit or the TRIzol method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Perform qPCR using a SYBR Green-based master mix. The reaction mixture (20 µL) typically contains: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

-

Thermal Cycling: A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Data Analysis: Use the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalizing to a stably expressed reference gene (e.g., Actin or Ubiquitin).[16][17]

Superoxide Dismutase (SOD) Activity Assay

This spectrophotometric assay measures SOD activity based on its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

Protocol:

-

Protein Extraction: Homogenize 0.5 g of plant tissue in liquid nitrogen and suspend in 1.5 ml of ice-cold extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8, containing 1 mM EDTA). Centrifuge at 14,000 rpm for 30 min at 4°C. The supernatant is used for the assay.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, and 0.1 mM EDTA.

-

Assay: In a test tube, mix 1.5 ml of the reaction mixture with 50-100 µL of the protein extract.

-

Illumination: Expose the tubes to a light source (e.g., a 15W fluorescent lamp) for 15-20 min to initiate the photochemical reaction. A control reaction without the enzyme extract will develop maximum color.

-

Measurement: Measure the absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.[18]

Oxalate Oxidase (OxO) Activity Assay

This assay measures OxO activity by quantifying the H₂O₂ produced from the oxidation of oxalate.

Protocol:

-

Protein Extraction: Extract protein as described for the SOD assay.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM succinate buffer (pH 4.0), 1 mM oxalate, 0.5 U/mL horseradish peroxidase, and a chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB).

-

Assay: Add 50-100 µL of the protein extract to the reaction mixture.

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 30 min).

-

Measurement: Measure the absorbance at a wavelength appropriate for the chosen chromogen (e.g., 650 nm for TMB). The amount of H₂O₂ produced is proportional to the OxO activity and can be quantified using a standard curve of known H₂O₂ concentrations.[6][19]

Functional Characterization using Agrobacterium-mediated Transformation

Overexpression or silencing of GLP genes in a model plant like Arabidopsis thaliana is a powerful tool to elucidate their function.

Caption: Workflow for functional characterization of a GLP gene.

Protocol (Floral Dip Method for Arabidopsis):

-

Construct Preparation: Clone the full-length cDNA of the GLP gene into a binary vector under the control of a strong constitutive promoter (e.g., CaMV 35S) for overexpression, or as an inverted repeat for gene silencing (RNAi).

-

Agrobacterium Transformation: Introduce the binary vector into an Agrobacterium tumefaciens strain (e.g., GV3101) by electroporation.

-

Infiltration: Grow Arabidopsis thaliana plants until they start flowering. Prepare a suspension of the transformed Agrobacterium in a solution containing 5% sucrose and a surfactant (e.g., 0.02% Silwet L-77). Invert the flowering plants and dip the inflorescences into the bacterial suspension for a few seconds.[20]

-

Plant Growth and Seed Collection: Grow the treated plants under controlled conditions and collect the mature seeds (T1 generation).

-

Selection of Transgenic Plants: Sterilize the T1 seeds and plate them on a selection medium containing the appropriate antibiotic or herbicide.

-

Analysis of Transgenic Lines: Transfer the resistant seedlings to soil and allow them to self-pollinate to obtain the T2 generation. Analyze homozygous T3 lines for GLP overexpression/silencing and assess their phenotype under specific stress conditions.

Conclusion and Future Perspectives

This compound-like proteins are clearly established as multifaceted players in the plant's response to a wide range of environmental stresses. Their enzymatic activities, particularly the generation of H₂O₂, position them as crucial components of the intricate signaling networks that orchestrate plant defense and adaptation. The continued elucidation of the specific roles of individual GLP family members and their precise integration into signaling pathways will be vital for the development of stress-tolerant crops. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the functions of these important proteins. Future research, leveraging genome editing technologies like CRISPR/Cas9, will undoubtedly provide deeper insights into the regulation and function of GLPs, paving the way for novel strategies in crop improvement and the development of plant-derived therapeutics.

References

- 1. Rice Cultivars Under Salt Stress Show Differential Expression of Genes Related to the Regulation of Na+/K+ Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a protein marker of early plant development, is an oxalate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The redox state and activity of superoxide dismutase classes in Arabidopsis thaliana under cadmium or copper stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Real-time quantitative RT-PCR assay of gene expression in plant roots during fungal pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study of this compound Like Oxalate Oxidase Enzyme in Monocot Plants [arccjournals.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Analysis of key genes of jasmonic acid mediated signal pathway for defense against insect damages by comparative transcriptome sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. gtbinf.wordpress.com [gtbinf.wordpress.com]

- 12. Frontiers | Response of young rice panicles to salt stress: insights based on phenotype and transcriptome analysis [frontiersin.org]

- 13. In vitro and in vivo evidence for oxalate oxidase activity of a this compound-like protein from azalea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of barley oxalate oxidase as a this compound-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Application of differential display RT-PCR to the analysis of gene expression in a plant-fungus interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Transcriptional gene network involved in drought stress response: application for crop breeding in the context of climate change - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

The Genesis of Germin: A Deep Dive into the Discovery and History of a Ubiquitous Plant Protein Family

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, history, and functional characterization of germin and this compound-like proteins (GLPs). This whitepaper provides an in-depth analysis of the pivotal experiments, key quantitative data, and the intricate signaling pathways governed by this fascinating class of proteins.

First identified as a marker of early wheat embryo germination, the story of this compound has expanded into a sprawling narrative of a diverse and ubiquitous superfamily of proteins, the this compound-like proteins (GLPs). These proteins are now recognized as key players in plant development, stress responses, and cell wall architecture. This guide traces the historical arc of this compound research, from its humble beginnings to its current status as a focal point in plant science and biotechnology.

The Dawn of an Era: The Discovery of this compound

The journey into the world of this compound proteins began in the early 1980s with the observation of a novel protein that appeared specifically during the germination of wheat (Triticum aestivum) embryos. This protein, aptly named "this compound," was found to be remarkably stable, resisting degradation by broad-spectrum proteases. Initial studies focused on its developmental expression pattern, establishing it as a reliable marker for the onset of growth in germinating cereals.

A pivotal breakthrough occurred in 1993 when it was discovered that wheat this compound possesses oxalate oxidase activity. This enzymatic function, which catalyzes the conversion of oxalate and oxygen into carbon dioxide and hydrogen peroxide (H₂O₂), unveiled a crucial link between this compound and the production of reactive oxygen species (ROS), a cornerstone of plant signaling and defense.

Expanding the Family: The Rise of this compound-Like Proteins (GLPs)

Following the initial characterization of wheat this compound, researchers began to uncover a vast and diverse family of related proteins in a wide array of plant species, from mosses and ferns to gymnosperms and angiosperms. These proteins, termed this compound-like proteins (GLPs), share sequence homology and a characteristic β-barrel core structure with the archetypal wheat this compound. However, the enzymatic activities within the GLP superfamily are varied. While true germins in cereals exhibit oxalate oxidase activity, many GLPs in other plants possess superoxide dismutase (SOD) activity, which also contributes to H₂O₂ production by converting superoxide radicals. Other enzymatic functions, such as phosphodiesterase activity, have also been attributed to certain GLP subfamilies.

Quantitative Insights into this compound and GLP Function

The functional significance of this compound and GLPs has been illuminated through numerous quantitative studies. These investigations have shed light on their roles in plant development, responses to biotic and abiotic stresses, and their enzymatic capabilities.

Table 1: Quantitative Real-Time PCR (qRT-PCR) Analysis of GLP Gene Expression Under Abiotic Stress

| Plant Species | GLP Gene | Stress Condition | Fold Change in Expression | Reference |

| Rice (Oryza sativa) | OsGLP8-14 | Salt Stress (200 mM NaCl) | ~5-fold increase | [1] |

| Cucumber (Cucumis sativus) | CsGLP genes | Drought (10% PEG-6000) | Variable (up to ~8-fold increase) | [1] |

| Cucumber (Cucumis sativus) | CsGLP genes | ABA (100 µM) | Variable (up to ~6-fold increase) | [1] |

| Potato (Solanum tuberosum) | StGLP genes | Salt Stress | Variable upregulation | [2] |

Table 2: Enzymatic Activity of this compound and GLPs

| Protein | Source Organism | Enzymatic Activity | Specific Activity (Units/mg protein) | Reference |

| Wheat this compound (TaOXO) | Triticum aestivum | Oxalate Oxidase | ~4 x 10⁴ U/g (purified, activated) | [3] |

| Barley GLP (HvGER5) | Hordeum vulgare | Superoxide Dismutase | Not specified | [4] |

| Recombinant TaOXO | Pichia pastoris | Oxalate Oxidase | Increased 7-fold after activation | [3] |

Unraveling the Mechanisms: Key Experimental Protocols

The understanding of this compound and GLP function has been built upon a foundation of rigorous experimental methodologies. Below are detailed protocols for key experiments cited in the field.

Oxalate Oxidase Activity Assay

This protocol is adapted from methods used to measure the enzymatic activity of this compound.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxalate oxidase-catalyzed reaction. The H₂O₂ is then used in a coupled reaction to oxidize a chromogenic or fluorogenic substrate, allowing for spectrophotometric or fluorometric quantification.

Materials:

-

Plant tissue extract or purified protein solution

-

Oxalate Oxidase Assay Buffer (e.g., 50 mM sodium succinate, pH 4.0)

-

Substrate solution (e.g., 20 mM oxalate)

-

Detection reagent (e.g., a mix containing a probe like Amplex Red or a chromogen like 4-chloro-1-naphthol, and horseradish peroxidase)

-

Microplate reader

Procedure:

-

Prepare plant tissue homogenates in ice-cold assay buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

In a 96-well microplate, add the sample (tissue extract or purified protein).

-

Add the substrate solution to initiate the reaction.

-

Immediately add the detection reagent.

-

Incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-60 minutes).

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

A standard curve using known concentrations of H₂O₂ should be prepared to quantify the amount of H₂O₂ produced in the enzymatic reaction.

Generation and Analysis of Transgenic Plants Overexpressing GLPs

This protocol outlines the general steps for creating and analyzing transgenic plants to study the function of a specific GLP gene.

Principle: A GLP gene of interest is introduced into a plant's genome, leading to its overexpression. The resulting transgenic plants are then analyzed to determine the phenotypic and physiological consequences of this overexpression, providing insights into the gene's function.

Materials:

-

Agrobacterium tumefaciens strain carrying a binary vector with the GLP gene of interest under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

Plant explants (e.g., leaf discs, embryos).

-

Tissue culture media for regeneration and selection.

-

Genomic DNA extraction kit.

-

PCR reagents.

-

qRT-PCR reagents.

-

Antibodies specific to the GLP protein (for Western blotting).

Procedure:

-

Transformation: Co-cultivate plant explants with the engineered Agrobacterium strain.

-

Selection and Regeneration: Transfer the explants to a selection medium containing an antibiotic or herbicide to select for transformed cells. Regenerate whole plants from the selected calli.

-

Molecular Confirmation:

-

PCR: Extract genomic DNA from putative transgenic plants and perform PCR to confirm the presence of the transgene.

-

qRT-PCR: Quantify the expression level of the transgene to confirm overexpression.

-

Western Blotting: Detect the presence and abundance of the GLP protein in transgenic plant extracts.

-

-

Phenotypic and Physiological Analysis:

-

Observe the morphology and development of the transgenic plants compared to wild-type controls.

-

Subject the plants to various stress conditions (e.g., pathogen infection, drought, salinity) and evaluate their performance.

-

Conduct biochemical assays to measure changes in enzymatic activities or metabolite levels.

-

Signaling Networks: The Role of this compound-Derived H₂O₂

The production of hydrogen peroxide by this compound and GLPs places them at a critical node in plant signaling networks. H₂O₂ acts as a second messenger, triggering a cascade of downstream events that regulate various physiological processes, including defense responses and development.

This compound-Mediated Hydrogen Peroxide Signaling

The following diagram illustrates a simplified signaling pathway initiated by the oxalate oxidase activity of this compound.

Caption: this compound-mediated H₂O₂ signaling pathway.

Crosstalk with Jasmonic Acid Signaling

This compound-like proteins and the H₂O₂ they produce are also implicated in the jasmonic acid (JA) signaling pathway, a crucial hormonal pathway for plant defense against necrotrophic pathogens and insects.

Caption: Crosstalk between GLP-mediated H₂O₂ and JA signaling.

Future Perspectives

The field of this compound and GLP research continues to evolve. Ongoing studies are focused on elucidating the precise functions of the myriad of GLP family members, their roles in specific developmental processes, and their potential for crop improvement. The manipulation of GLP gene expression holds promise for enhancing disease resistance and stress tolerance in agriculturally important plants. Furthermore, the enzymatic activities of germins, particularly oxalate oxidase, are being explored for various biotechnological and biomedical applications, including diagnostics and industrial processes. The journey that began with a single protein in a germinating wheat seed has thus blossomed into a rich and dynamic field of research with far-reaching implications.

References

- 1. mdpi.com [mdpi.com]

- 2. Genome-Wide Identification and Expression Profiling of this compound-Like Proteins Reveal Their Role in Regulating Abiotic Stress Response in Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of wheat this compound (oxalate oxidase) expressed by Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Multigene Family Encoding this compound-Like Proteins of Barley. Regulation and Function in Basal Host Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Resilience: An In-depth Technical Guide to Germin Protein Structure and Conserved Domains

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germin and this compound-like proteins (GLPs) represent a ubiquitous superfamily of plant glycoproteins pivotal to a multitude of physiological processes, including seed germination, development, and both biotic and abiotic stress responses.[1][2][3][4] Their remarkable stability and diverse enzymatic activities, such as oxalate oxidase and superoxide dismutase, make them compelling targets for agricultural and therapeutic innovation.[1][5][6] This technical guide provides a comprehensive examination of the structural biology of this compound proteins, detailing their conserved domains and offering insights into the experimental methodologies used for their characterization.

This compound Protein Structure: A Hexameric Fortress

This compound proteins are renowned for their highly stable oligomeric structure, typically assembling into a homohexamer.[7][6] This hexameric arrangement, a trimer of dimers, contributes to their notable resistance to proteases and thermal denaturation. The fundamental building block of this complex is a monomer characterized by a classic β-jellyroll or cupin domain architecture.

The Monomeric Subunit and the Cupin Fold

Each this compound monomer is a glycoprotein containing a signal peptide that directs it to the cell wall or extracellular matrix.[8] The core of the monomer is the cupin domain, a β-barrel structure composed of two antiparallel β-sheets.[9] This fold is a hallmark of the vast cupin superfamily, which encompasses a wide array of enzymes with diverse functions.[1][5]

Quaternary Structure: The Trimer of Dimers

Crystallographic studies of barley this compound have revealed that the hexamer is formed by the association of three tightly bound dimers.[7][6] The extensive buried surface area at the interfaces between the subunits is a key determinant of the exceptional stability of the this compound hexamer.[7] This robust structure is crucial for the protein's function in the often-harsh extracellular environment of the plant.

Quantitative Structural Data

The following table summarizes key quantitative data from structural studies of representative this compound and this compound-like proteins.

| Protein Name | Organism | PDB ID | Resolution (Å) | Molecular Weight (kDa) | Oligomeric State | Reference |

| This compound | Hordeum vulgare (Barley) | 1FI2 | 1.6 | ~130 (Hexamer) | Hexamer | [7][6] |

| This compound-like protein | Zea mays (Maize) | AF-K7TT05-F1 (Computed) | - | 24.67 (Monomer) | Monomer (Predicted) | |

| AsGLP1 | Astragalus sinicus | - | - | 22.5 (Monomer) | - | [10] |

Conserved Domains and Functional Motifs

The functional diversity of this compound proteins is underpinned by a set of conserved domains and motifs that dictate their catalytic activity and interactions with other molecules.

The Cupin Domain and Metal Ion Coordination

The quintessential feature of the this compound superfamily is the cupin domain (Pfam: PF00190).[9] Within this domain, specific amino acid residues are responsible for coordinating a metal cofactor, typically manganese (Mn²⁺), which is essential for the enzymatic activity of many germins.[7][6] The ligands for the manganese ion are often three histidine residues and one glutamate residue.[5]

The this compound Boxes: Signature Sequences

Two highly conserved sequence motifs, known as "this compound boxes," are characteristic of this compound and this compound-like proteins. These motifs contain the critical residues for metal binding and catalysis. The consensus sequences for these boxes are:

-

This compound Box A/1: G(x)₅HxH(x)₃,₄E(x)₆G

-

This compound Box B/2: G(x)₅PxG(x)₂H(x)₃N

A characteristic this compound box sequence has also been described as PHIHPRATEI.[10]

Signaling Pathways and Functional Roles

This compound proteins are integral components of complex signaling networks that govern plant growth, development, and defense. Their enzymatic activities, particularly the production of hydrogen peroxide (H₂O₂) by oxalate oxidase, position them as key signaling molecules.

Role in Plant Defense

The generation of H₂O₂ by this compound-associated oxalate oxidase activity is a hallmark of the plant defense response.[8] H₂O₂ acts as a signaling molecule to trigger the hypersensitive response, reinforce the cell wall through cross-linking of polymers, and induce the expression of defense-related genes.

Regulation of Seed Dormancy and Germination

In rice, the this compound-like protein OsGLP2-1 has been shown to be a key regulator of seed dormancy by integrating signals from the abscisic acid (ABA) and gibberellic acid (GA) hormonal pathways. ABA is known to promote dormancy, while GA promotes germination.

Experimental Protocols

The study of this compound protein structure and function relies on a combination of molecular biology, biochemistry, and structural biology techniques.

X-ray Crystallography for Structure Determination

Determining the three-dimensional structure of a this compound protein at atomic resolution is typically achieved through X-ray crystallography.

Methodology:

-

Protein Expression and Purification:

-

The gene encoding the this compound protein is cloned into an appropriate expression vector (e.g., in Pichia pastoris for secreted expression).

-

The protein is overexpressed and purified to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography). Protein purity of >95% is essential.

-

-

Crystallization:

-

The purified protein is concentrated to 5-10 mg/mL.

-

Crystallization screening is performed using the vapor diffusion method (hanging or sitting drop) with a wide range of precipitants, buffers, and salts.

-

Initial crystal hits are optimized by varying the concentrations of the protein and precipitants, as well as the pH and temperature.

-

-

Data Collection and Structure Determination:

-

Diffraction-quality crystals are cryo-protected and exposed to a high-intensity X-ray beam.

-

The diffraction pattern is recorded, and the data are processed to determine the electron density map.

-

A model of the protein is built into the electron density map and refined to yield the final atomic structure.

-

Site-Directed Mutagenesis to Probe Function

Site-directed mutagenesis is a powerful technique to investigate the functional importance of specific amino acid residues, such as those in the conserved this compound boxes.

Methodology:

-

Primer Design:

-

Two complementary oligonucleotide primers containing the desired mutation are designed.

-

The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

-

The mutation should be located in the middle of the primers.

-

-

PCR Amplification:

-

A PCR reaction is performed using a high-fidelity DNA polymerase and a plasmid containing the wild-type this compound gene as a template.

-

The reaction typically involves 12-18 cycles of denaturation, annealing, and extension.

-

-

Template Digestion:

-

The parental, methylated template DNA is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA.

-

-

Transformation:

-

The mutated, circular plasmid DNA is transformed into competent E. coli cells.

-

-

Verification:

-

The plasmid DNA is isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.

-

Enzyme Activity Assays

The enzymatic functions of this compound proteins can be quantified using specific activity assays.

Oxalate Oxidase Activity Assay:

-

Principle: This assay measures the production of H₂O₂ from the oxidation of oxalate. The H₂O₂ is then used in a coupled reaction to oxidize a chromogenic substrate.

-

Protocol:

-

A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM sodium succinate, pH 4.0), 20 mM oxalate, horseradish peroxidase, and a chromogenic substrate (e.g., 4-chloro-1-naphthol).

-

The purified this compound protein is added to initiate the reaction.

-

The change in absorbance at a specific wavelength is monitored over time using a spectrophotometer.

-

The activity is calculated based on the rate of change in absorbance and the extinction coefficient of the oxidized substrate.

-

Superoxide Dismutase (SOD) Activity Assay:

-

Principle: This assay is based on the ability of SOD to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT) by superoxide radicals.

-

Protocol:

-

A reaction mixture is prepared containing a buffer (e.g., 80 mM Tris-HCl, pH 7.5), EDTA, NBT, and a source of superoxide radicals (e.g., riboflavin under illumination).

-

The purified this compound protein is added to the mixture.

-

The reaction is initiated by illuminating the mixture.

-

The absorbance at a specific wavelength is measured. The degree of inhibition of NBT reduction is proportional to the SOD activity.

-

Conclusion

This compound and this compound-like proteins are a fascinating and functionally diverse superfamily with profound implications for plant biology and biotechnology. Their robust hexameric structure, centered around the conserved cupin domain, provides a stable scaffold for a range of enzymatic activities that are critical for plant development and defense. A thorough understanding of their structure-function relationships, facilitated by the experimental approaches outlined in this guide, is essential for harnessing their potential in crop improvement and the development of novel therapeutic agents. The continued exploration of this protein superfamily promises to uncover further insights into the intricate molecular mechanisms that govern life in the plant kingdom.

References

- 1. static.igem.org [static.igem.org]

- 2. researchgate.net [researchgate.net]

- 3. Roles of this compound-like Protein Family in Response to Seed Germination and Shoot Branching in Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound is a manganese containing homohexamer with oxalate oxidase and superoxide dismutase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Genome-wide identification of this compound-like proteins in peanut (Arachis hypogea L.) and expression analysis under different abiotic stresses [frontiersin.org]

- 8. Study of this compound Like Oxalate Oxidase Enzyme in Monocot Plants [arccjournals.com]

- 9. Polypeptide structure of this compound as deduced from cDNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

The Evolutionary Saga of Germins and Germin-Like Proteins (GLPs) in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germins and Germin-Like Proteins (GLPs) represent a ubiquitous and functionally diverse superfamily of plant glycoproteins. Initially identified as markers of germination in wheat, their roles have expanded to encompass critical functions in plant development, defense against biotic and abiotic stresses, and cell wall architecture. This technical guide provides an in-depth exploration of the evolutionary relationships, functional diversity, and molecular mechanisms of germins and GLPs, tailored for researchers and professionals in plant science and drug development. Their involvement in stress responses, particularly in the production of reactive oxygen species (ROS), makes them potential targets for developing novel strategies to enhance crop resilience and for identifying new bioactive compounds.

The this compound and GLP Superfamily: Structure and Classification

Germins and GLPs are characterized by their conserved cupin domain, a β-barrel structure that is fundamental to their diverse enzymatic activities.[1][2] True germins, first discovered in cereals, are typically distinguished by their oxalate oxidase (OXO) activity.[3] GLPs, on the other hand, exhibit a broader range of functions, with many possessing superoxide dismutase (SOD) activity.[4][5]

Phylogenetic analyses have categorized the GLP family into several subfamilies, reflecting their evolutionary divergence and functional specialization.[6][7] This classification is crucial for understanding the specific roles of different GLP members within a plant's life cycle and its interactions with the environment.

Quantitative Data Overview

The abundance and diversity of this compound and GLP genes vary significantly across the plant kingdom, a testament to their evolutionary adaptation to different ecological niches. The following tables summarize the number of GLP genes identified in various plant species through genome-wide analyses and provide a snapshot of their enzymatic activities.

Table 1: Number of this compound-Like Protein (GLP) Genes in Various Plant Species

| Species | Common Name | Number of GLP Genes | Reference |

| Arabidopsis thaliana | Thale Cress | 32 | [7] |

| Oryza sativa | Rice | 43 | [7] |

| Hordeum vulgare | Barley | 80 | [6] |

| Triticum aestivum | Wheat | 258 | [8] |

| Zea mays | Maize | 26 | [9] |

| Glycine max | Soybean | 69 | [8] |

| Cucumis sativus | Cucumber | 38 | [8] |

| Puccinellia tenuiflora | Alkaligrass | 54 | [2] |

| Dimocarpus longan | Longan | 35 | [7] |

Table 2: Enzymatic Activities of Selected Plant Germins and GLPs

| Protein | Species | Enzymatic Activity | Specific Activity (Units/mg protein) | Reference |

| HvGER1 | Hordeum vulgare | Oxalate Oxidase | ~150 | [3] |

| PsGER1 | Pisum sativum | Superoxide Dismutase | Not specified | [4] |

| BuGLP | Barbula unguiculata | Superoxide Dismutase | Not specified | [5] |

| RmGLP2 | Rhododendron metternichii | Oxalate Oxidase | Low (not quantified) | [10] |

| PutGLP37 | Puccinellia tenuiflora | SOD and OXO | Not specified | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of germins and GLPs.

Phylogenetic Analysis of this compound and GLP Gene Families

Objective: To elucidate the evolutionary relationships between this compound and GLP genes from different plant species.

Protocol:

-

Sequence Retrieval: Obtain amino acid sequences of known this compound and GLP proteins from public databases such as NCBI GenBank or Phytozome. Use BLASTp to identify putative homologs in the genomes of interest.

-

Multiple Sequence Alignment: Align the retrieved sequences using a multiple sequence alignment tool like ClustalW or MAFFT. Visually inspect and manually edit the alignment to remove poorly aligned regions.

-

Phylogenetic Tree Construction: Construct the phylogenetic tree using methods such as Neighbor-Joining (NJ), Maximum Likelihood (ML), or Bayesian inference. Software like MEGA (Molecular Evolutionary Genetics Analysis) or RAxML can be used.

-

Tree Visualization and Annotation: Visualize the phylogenetic tree using a tool like FigTree or iTOL (Interactive Tree Of Life). Annotate the tree with bootstrap values or posterior probabilities to assess the statistical support for each branch.

Superoxide Dismutase (SOD) Activity Assay

Objective: To quantify the SOD activity of a purified GLP or a plant protein extract.

Protocol (based on the NBT photoreduction inhibition assay):

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT (nitroblue tetrazolium), 2 µM riboflavin, and 0.1 mM EDTA.

-

Sample Preparation: Prepare protein extracts from plant tissues or use a purified GLP solution.

-

Assay Procedure:

-

Add 100 µL of the protein sample to a test tube.

-

Add 3 mL of the reaction mixture.

-

Expose the tubes to a uniform light source (e.g., a 15W fluorescent lamp) for 15-20 minutes.

-

A control reaction without the protein sample (or with a denatured protein) should be run in parallel.

-

-

Measurement: Measure the absorbance of the reaction mixtures at 560 nm using a spectrophotometer. The inhibition of NBT photoreduction is a measure of SOD activity.

-

Calculation: One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

Oxalate Oxidase (OXO) Activity Assay

Objective: To quantify the OXO activity of a purified this compound or a plant protein extract.

Protocol (based on H₂O₂ production):

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM succinate buffer (pH 4.0), 5 mM oxalic acid, 0.5 U/mL horseradish peroxidase, and a chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB).

-

Sample Preparation: Prepare protein extracts from plant tissues or use a purified this compound solution.

-

Assay Procedure:

-

Add 50 µL of the protein sample to a microplate well.

-

Add 150 µL of the reaction mixture to initiate the reaction.

-

Incubate at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 650 nm for TMB) using a microplate reader.

-

Calculation: Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced, which is directly proportional to the OXO activity.

Signaling Pathways and Logical Relationships

Germins and GLPs are integral components of complex signaling networks that govern plant responses to environmental stimuli. Their enzymatic activities, particularly the production of H₂O₂, position them as key signaling molecules.

Biotic Stress Response Signaling

In response to pathogen attack, the expression of certain GLP genes is rapidly induced.[11] The resulting increase in SOD or OXO activity leads to an "oxidative burst," a rapid production of ROS, primarily H₂O₂.[12] This H₂O₂ acts as a secondary messenger, triggering a cascade of defense responses, including cell wall reinforcement, induction of pathogenesis-related (PR) genes, and hypersensitive response (HR), a form of programmed cell death that limits pathogen spread.[11][12] The signaling pathway often intersects with phytohormone signaling, particularly with jasmonic acid (JA) and salicylic acid (SA).[13]

Abiotic Stress Response Signaling

GLPs are also crucial in mediating plant responses to abiotic stresses such as salinity, drought, and extreme temperatures. Under these conditions, the expression of specific GLP genes is modulated, often through the action of the phytohormone abscisic acid (ABA).[8] The resulting GLP activity contributes to ROS homeostasis, protecting the cell from oxidative damage. The produced H₂O₂ can also act as a signaling molecule to activate downstream stress-responsive genes, leading to physiological and metabolic adjustments that enhance stress tolerance.

Evolutionary and Functional Divergence of Germins and GLPs

The evolutionary trajectory of the this compound and GLP superfamily is characterized by gene duplication and functional diversification. It is hypothesized that an ancestral cupin-domain-containing gene underwent a series of duplications, giving rise to the diverse this compound and GLP families observed in modern plants. "True germins" with OXO activity appear to be more prevalent in monocots, while GLPs with SOD and other activities are widespread across the plant kingdom. This suggests a functional specialization that occurred during the evolution of different plant lineages.

Conclusion

The this compound and GLP superfamily of proteins plays a multifaceted and pivotal role in the life of plants. Their evolutionary journey has resulted in a diverse array of functions, from fundamental developmental processes to sophisticated defense mechanisms against a myriad of environmental challenges. For researchers in plant science, a deeper understanding of the intricate regulatory networks and diverse functions of these proteins will continue to unveil novel aspects of plant biology. For professionals in drug development and crop improvement, the manipulation of GLP expression and the identification of compounds that modulate their activity hold immense promise for engineering crops with enhanced resilience and for discovering new therapeutic agents. The continued exploration of this fascinating protein family will undoubtedly contribute to addressing the pressing challenges of global food security and human health.

References

- 1. The rice this compound-like protein OsGLP1 participates in acclimation to UV-B radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome-Wide Identification and Salinity Response Analysis of the this compound-like Protein (GLP) Gene Family in Puccinellia tenuiflora [mdpi.com]

- 3. Identification of barley oxalate oxidase as a this compound-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A this compound-like protein with superoxide dismutase activity in pea nodules with high protein sequence identity to a putative rhicadhesin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of a this compound-like protein with manganese superoxide dismutase activity from cells of a moss, Barbula unguiculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genome-wide analysis of the GLP gene family and overexpression of GLP1-5–1 to promote lignin accumulation during early somatic embryo development in Dimocarpus longan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ZmGLP1, a this compound-like Protein from Maize, Plays an Important Role in the Regulation of Pathogen Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo evidence for oxalate oxidase activity of a this compound-like protein from azalea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. OsGLP participates in the regulation of lignin synthesis and deposition in rice against copper and cadmium toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. OsGLP3‐7 positively regulates rice immune response by activating hydrogen peroxide, jasmonic acid, and phytoalexin metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Core of Plant Defense: A Technical Guide to Germin Oxalate Oxidase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic activity of germin oxalate oxidase (OxO), a key enzyme in plant physiology with significant implications for agriculture and beyond. This document delves into the core biochemical properties, reaction mechanisms, and physiological roles of this compound OxO, presenting quantitative data, detailed experimental protocols, and visual representations of its functional pathways.

Introduction: The Multifaceted Role of this compound Oxalate Oxidase

This compound and this compound-like proteins (GLPs) are a large family of plant glycoproteins.[1] Cereal germins, in particular, exhibit oxalate oxidase activity, catalyzing the conversion of oxalate and dioxygen into carbon dioxide and hydrogen peroxide.[2][3][4] This reaction is not only crucial for degrading the anti-nutritive compound oxalate but also plays a pivotal role in plant development, signaling, and defense against pathogens.[2][5] The hydrogen peroxide (H₂O₂) produced acts as a signaling molecule and a substrate for peroxidases, which are involved in cell wall reinforcement through cross-linking of polymers.[3][6] this compound is a remarkably stable, protease-resistant, apoplastic, homopentameric glycoprotein.[2] Its stability and enzymatic function make it a subject of interest for various biotechnological applications, including the development of transgenic plants with enhanced fungal resistance.[7]

Biochemical Properties and Structure

This compound oxalate oxidase is a manganese-containing homohexamer, structured as a trimer of dimers.[8][9] Each monomer features a β-jellyroll fold characteristic of the cupin superfamily of proteins.[8] The remarkable thermal stability of this compound is attributed to the extensive surface burial within its hexameric structure.[8]

The active site contains a single manganese (Mn) ion coordinated by three histidine residues and one glutamate residue.[8][10] The redox state of this manganese ion is critical for enzymatic activity. While the reduced Mn(II) form is inactive, the enzyme becomes active upon oxidation to Mn(III) or Mn(IV) states.[9][11] These oxidation states are believed to interconvert during the catalytic cycle.[11] Interestingly, besides its primary oxalate oxidase activity, this compound has also been shown to possess superoxide dismutase (SOD) activity, suggesting a broader role in managing reactive oxygen species (ROS).[8]

Enzymatic Reaction and Kinetics

The fundamental reaction catalyzed by this compound oxalate oxidase is the oxygen-dependent oxidation of oxalate:

(COOH)₂ + O₂ → 2 CO₂ + H₂O₂[12]

Reaction Mechanism

The catalytic mechanism of oxalate oxidase has been investigated through kinetic studies and computational methods.[13][14][15] The proposed mechanism involves the binding of a singly protonated oxalate monoanion to the manganese center in the active site.[13][14] This binding facilitates the subsequent interaction with dioxygen. The reaction proceeds through a series of steps involving electron transfer, C-C bond cleavage, and the formation of radical intermediates, ultimately leading to the release of two molecules of carbon dioxide and one molecule of hydrogen peroxide.[13][14][15] The manganese ion cycles through different oxidation states to facilitate the redox chemistry.[11]

A diagrammatic representation of the proposed catalytic cycle is presented below:

Caption: Proposed catalytic cycle of this compound oxalate oxidase.

Kinetic Parameters

The kinetic properties of this compound oxalate oxidase have been characterized in various studies. A summary of key quantitative data is presented in the table below. It is important to note that optimal conditions and kinetic values can vary depending on the plant source, purification method, and assay conditions.

| Parameter | Value | Organism/Source | Reference |

| Km (Oxalate) | 256 µM | Barley (Hordeum vulgare) | [16][17] |

| Optimal pH | 3.2 - 4.0 | Barley (Hordeum vulgare) | [17] |

| Optimal Temperature | 35 °C | Barley (Hordeum vulgare) | [17] |

| Specific Activity | 10 U/mg | Recombinant Barley OxO in Pichia pastoris | [17] |

| Specific Activity | 5.8 ± 0.1 U/mg | Recombinant Wheat this compound in Pichia pastoris | [12] |

Note: One unit (U) of oxalate oxidase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute under standard assay conditions.

Physiological Role in Plants

This compound oxalate oxidase is implicated in a multitude of physiological processes, primarily centered around plant defense and development.

Plant Defense Mechanisms

Many plant pathogenic fungi, such as Erysiphe graminis (powdery mildew), produce oxalic acid as a virulence factor to lower the pH of host tissues and facilitate enzymatic degradation of the plant cell wall.[5][18] Plants have evolved to counteract this by expressing oxalate oxidase.[5] The degradation of oxalate by OxO serves two defensive purposes: it removes the harmful oxalic acid and produces H₂O₂, which acts as a signaling molecule to trigger further defense responses and can also have direct antimicrobial effects.[5][10][18] This H₂O₂ is also utilized by peroxidases to strengthen the cell wall, creating a physical barrier against pathogen invasion.[3]

A simplified signaling pathway illustrating the role of this compound OxO in plant defense is shown below:

Caption: Role of this compound OxO in the plant defense signaling pathway.

Development and Stress Response

This compound OxO expression is also tightly regulated during plant development, particularly during seed germination.[2][4] The synthesis of this compound coincides with the onset of growth in wheat embryos.[4] Its expression has been localized to specific tissues, such as the coleorhiza and root epidermis, suggesting a role in cell wall modification during growth and differentiation.[6][18] Additionally, this compound-like proteins and their expression levels have been observed to change in response to abiotic stresses like salt stress, indicating a broader role in plant adaptation.[4][19]

Experimental Protocols

Purification of this compound Oxalate Oxidase

Several protocols have been developed for the purification of both native and recombinant oxalate oxidase. A general workflow is outlined below.

A. Purification from Plant Tissues (e.g., Barley Roots) [20]

-

Extraction: Homogenize barley roots in an appropriate buffer (e.g., sodium phosphate buffer, pH 7.0).

-

Centrifugation: Centrifuge the homogenate to remove cell debris.

-

Thermal Treatment: Heat the supernatant (e.g., at 60-70°C for 10 minutes) to denature and precipitate thermolabile proteins. This compound OxO is heat-stable.[17]

-

Centrifugation: Remove the precipitated proteins by centrifugation.

-

Ammonium Sulfate Precipitation: Fractionally precipitate the protein of interest using ammonium sulfate.

-

Dialysis: Dialyze the resuspended precipitate against a suitable buffer to remove excess salt.

-

Chromatography:

-

Anion Exchange Chromatography: Use a column like Q-Sepharose to separate proteins based on charge.[17]

-

Affinity Chromatography: Employ a column with an immobilized dye (e.g., Procion turquoise MX-G) or a substrate analog to specifically bind and elute OxO.

-

-

Purity Check: Analyze the purity of the final sample using SDS-PAGE.

B. Purification of Recombinant Oxalate Oxidase (from Pichia pastoris) [12][17]

-

Expression: Cultivate transformed Pichia pastoris cells in an appropriate medium (e.g., BMGY) and induce protein expression with methanol.

-

Harvesting: Separate the cells from the culture medium by centrifugation. The secreted protein will be in the supernatant.

-

Concentration: Concentrate the supernatant using ultrafiltration.

-

Dialysis: Dialyze the concentrated supernatant against a binding buffer for chromatography.

-

Anion Exchange Chromatography: Purify the recombinant protein using a strong anion exchange resin like Q-Sepharose.[17]

-

Elution: Elute the bound protein with a salt gradient.

-

Purity and Characterization: Assess purity with SDS-PAGE and confirm activity.

A generalized workflow for protein purification is depicted below:

Caption: Generalized workflow for the purification of oxalate oxidase.

Enzyme Activity Assays

The activity of oxalate oxidase is typically determined by measuring the production of one of its products, hydrogen peroxide.

A. Colorimetric/Fluorometric Assays [7][21][22]

These are the most common methods and are often available as commercial kits.

-

Principle: The H₂O₂ produced in the OxO reaction is used in a subsequent peroxidase-catalyzed reaction to oxidize a chromogenic or fluorogenic substrate. The resulting change in absorbance or fluorescence is proportional to the OxO activity.

-

Reaction Mixture:

-

Buffer (e.g., sodium succinate, pH 3.5-4.0)

-

Substrate (oxalic acid or sodium oxalate)

-

Horseradish peroxidase (HRP)

-

Chromogenic/Fluorogenic substrate (e.g., 3-methyl-2-benzothiazolinone hydrazone (MBTH) and 3-(dimethylamino)benzoic acid (DMAB), or a proprietary probe)

-

Enzyme sample

-

-

Procedure:

-

Prepare a reaction mix containing all components except the enzyme sample.

-

Add the enzyme sample to initiate the reaction.

-

Incubate at a controlled temperature (e.g., 25-37°C).

-

Measure the absorbance (e.g., at 555 nm or 590 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) over time (kinetic mode) or at a fixed endpoint.[16][21][22]

-

Calculate activity based on a standard curve generated with known concentrations of H₂O₂.

-

B. In Situ Histochemical Staining [20][23]

This method is used to localize enzyme activity within plant tissues.

-

Principle: Tissue sections are incubated in a solution containing oxalate and a precipitating chromogen. The H₂O₂ produced by OxO leads to the formation of an insoluble, colored precipitate at the site of enzyme activity.

-

Staining Solution: A typical solution contains succinic acid buffer (pH 3.5), oxalic acid, and a chromogen like 4-chloro-1-naphthol.[20]

-

Procedure:

-

Incubate fresh tissue sections in the staining solution.

-

A dark-blue or purple precipitate will form in regions with high OxO activity.

-

Include a control incubation in a solution lacking oxalic acid to ensure specificity.

-

Conclusion and Future Directions

This compound oxalate oxidase is a robust and versatile enzyme with a well-established role in plant defense and development. Its ability to generate hydrogen peroxide from oxalate places it at a critical intersection of metabolism, stress response, and signaling. For drug development professionals, understanding the mechanism of fungal pathogens that utilize oxalic acid and the plant's counter-defense via oxalate oxidase could offer novel strategies for antifungal therapies. For researchers and scientists in agriculture, harnessing the power of the gene encoding this compound OxO continues to be a promising avenue for developing crops with enhanced resistance to fungal diseases. Further research into the regulation of OxO expression, the diversity of its functions in different plant species, and the potential for protein engineering to enhance its catalytic efficiency will undoubtedly open new avenues for its application in biotechnology and medicine.

References

- 1. In vitro and in vivo evidence for oxalate oxidase activity of a this compound-like protein from azalea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "this compound, an Oxalate Oxidase, Has a Function in ManyAspects of Plant Lif" by MAHMUT ÇALIŞKAN [journals.tubitak.gov.tr]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. This compound, a protein marker of early plant development, is an oxalate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of this compound Like Oxalate Oxidase Enzyme in Monocot Plants [arccjournals.com]

- 6. Spatial specificity of H2O2-generating oxalate oxidase gene expression during wheat embryo germination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mybiosource.com [mybiosource.com]

- 8. This compound is a manganese containing homohexamer with oxalate oxidase and superoxide dismutase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Biochemical Properties of Manganese in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxalate_oxidase [collab.its.virginia.edu]

- 11. Burst kinetics and redox transformations of the active site manganese ion in oxalate oxidase: implications for the catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of wheat this compound (oxalate oxidase) expressed by Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Catalytic Reaction Mechanism of Oxalate Oxidase (this compound). A Hybrid DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Expression and secretion of glycosylated barley oxalate oxidase in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tissue-Specific Expression of this compound-Like Oxalate Oxidase during Development and Fungal Infection of Barley Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Molecular Characterization of the Oxalate Oxidase Involved in the Response of Barley to the Powdery Mildew Fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. content.abcam.com [content.abcam.com]

- 22. cohesionbio.com [cohesionbio.com]

- 23. researchgate.net [researchgate.net]

Germin-Like Proteins: A Comparative Analysis in Monocots and Dicots

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Germin-like proteins (GLPs) represent a large and functionally diverse superfamily of plant glycoproteins, the cupin superfamily, playing pivotal roles in plant growth, development, and defense. This technical guide provides a comprehensive comparative analysis of GLPs in monocotyledonous and dicotyledonous plants, focusing on their genomic organization, expression profiles under stress, and involvement in signaling pathways. This document summarizes quantitative data in structured tables, offers detailed experimental protocols for key assays, and presents visual diagrams of associated signaling pathways and workflows to facilitate a deeper understanding and further research into this important protein family.

Introduction

First identified as a germination-specific protein in wheat, this compound and the subsequently discovered this compound-like proteins (GLPs) are ubiquitous in the plant kingdom, from bryophytes to angiosperms.[1] These proteins are characterized by a conserved β-barrel core structure and are typically associated with the cell wall.[1] While "true germins" exhibiting oxalate oxidase (OxO) activity are a hallmark of cereals (monocots), GLPs in dicots and other plant lineages display a broader range of enzymatic functions, including superoxide dismutase (SOD), ADP glucose pyrophosphatase/phosphodiesterase (AGPPase), and polyphenol oxidase (PPO) activities.[1][2]

GLPs are encoded by multigene families and their expression is intricately regulated during various developmental stages and in response to a multitude of biotic and abiotic stresses.[2][3][4] This guide delves into the core differences and similarities of GLPs between monocots and dicots, providing a valuable resource for researchers exploring their potential in crop improvement and as targets for novel therapeutic agents.

Genomic Organization of GLP Gene Families

The size of the GLP gene family varies significantly across plant species, with notable differences between monocots and dicots. This variation is largely attributed to gene duplication events, including tandem and segmental duplications, which have played a crucial role in the expansion and functional diversification of this protein family.

Table 1: Comparison of GLP Gene Family Size in Selected Monocot and Dicot Species

| Plant Group | Species | Common Name | Number of GLP Genes | Reference(s) |

| Monocots | Oryza sativa | Rice | 43 | [5] |

| Zea mays | Maize | 26 | [2] | |

| Triticum aestivum | Wheat | 258 | [2] | |

| Hordeum vulgare | Barley | 80 | [6] | |

| Dicots | Arabidopsis thaliana | Thale Cress | 32 | [5] |

| Glycine max | Soybean | 69 | [4] | |

| Solanum lycopersicum | Tomato | Not specified | ||

| Gossypium hirsutum | Cotton | 106 | [6] | |

| Arachis hypogaea | Peanut | 84 | [6] |

Differential Expression of GLPs Under Stress

GLPs are key components of the plant's defense machinery, with their expression being significantly modulated by various environmental cues. The following table summarizes the fold change in expression of representative GLP genes in monocots and dicots under different stress conditions.

Table 2: Quantitative Expression Analysis of GLP Genes Under Biotic and Abiotic Stresses

| Plant Group | Species | Gene | Stress Condition | Fold Change | Reference(s) |

| Monocots | Oryza sativa | OsGLP3-7 | Pathogen (Magnaporthe oryzae) | ~5-fold induction | [1] |

| Oryza sativa | OsGLP3-7 | Jasmonic Acid (JA) | ~6-fold induction | [1] | |

| Zea mays | Multiple ZmGLPs | Drought | Up to >2-fold induction | [2] | |

| Triticum aestivum | TaGLP orthologs | Blumeria graminis | Up to ~10-fold induction | [7] | |

| Dicots | Glycine max | Multiple GmGLPs | Drought | >2-fold to <-2-fold change | [3][8] |

| Arabidopsis thaliana | Multiple AtGLPs | Salt (150 mM NaCl) | >2-fold to <-2-fold change | [4] | |

| Solanum lycopersicum | Multiple SlGLPs | Nematode (M. incognita) | Up and down-regulation | [8] |

Signaling Pathways Involving GLPs

GLPs are integral components of complex signaling networks that govern plant responses to stress. Upon perception of stress signals, a cascade of events is initiated, often leading to the transcriptional activation of GLP genes. The enzymatic activity of GLPs, particularly the production of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), acts as a secondary signal, triggering downstream defense responses. These responses can include cell wall reinforcement, phytoalexin production, and the activation of other defense-related genes. Phytohormones such as jasmonic acid (JA) and salicylic acid (SA) play a crucial role in modulating GLP expression and integrating their activity into the broader defense signaling network.

Biotic Stress Signaling Pathway

The following diagram illustrates a proposed signaling pathway for GLP activation in response to pathogen attack, highlighting key differences between monocots and dicots.

Abiotic Stress Signaling Pathway

The diagram below outlines a generalized pathway for GLP involvement in abiotic stress responses, such as drought and salinity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound-like proteins.

Protein Extraction from Plant Cell Wall

This protocol is designed for the extraction of cell wall-associated proteins.

-

Tissue Homogenization: Grind fresh plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

-

Cell Wall Isolation: Resuspend the powdered tissue in a buffer containing 5 mM acetate buffer (pH 4.6), 0.4 M sucrose. Centrifuge at 1,000 x g for 10 minutes. Wash the pellet sequentially with the same buffer, then with 5 mM acetate buffer (pH 4.6) to remove cytoplasmic contaminants.

-

Protein Extraction: Extract proteins from the cell wall pellet using a high-salt buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 M NaCl, 10 mM EDTA, and protease inhibitors). Incubate on a rocker at 4°C for 2 hours.

-

Protein Precipitation: Centrifuge to pellet the cell wall debris. Precipitate the proteins from the supernatant by adding four volumes of cold acetone and incubating at -20°C overnight.

-

Protein Solubilization: Collect the protein pellet by centrifugation and air-dry. Resuspend the pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE sample buffer or a buffer compatible with mass spectrometry).

Oxalate Oxidase (OxO) Enzyme Assay

This assay is used to measure the activity of germins with oxalate oxidase function.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM succinate buffer (pH 3.8), 0.5 mM 4-aminoantipyrine, 2 mM N,N-dimethylaniline, and 2 U/mL horseradish peroxidase.

-

Enzyme Extraction: Extract proteins from plant tissue as described in section 5.1 or using a suitable protein extraction buffer.

-

Assay Initiation: Add the protein extract to the reaction mixture. Initiate the reaction by adding the substrate, 20 mM oxalic acid.

-

Measurement: Monitor the increase in absorbance at 555 nm over time using a spectrophotometer. The rate of color development is proportional to the OxO activity.

-

Calculation: Calculate the enzyme activity based on the molar extinction coefficient of the product and the amount of protein used. One unit of OxO activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute.

Superoxide Dismutase (SOD) Enzyme Assay

This assay measures the activity of GLPs with superoxide dismutase function.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM nitroblue tetrazolium (NBT), 2 µM riboflavin, and 0.1 mM EDTA.

-

Enzyme Extraction: Extract proteins from plant tissue.

-

Assay Procedure: Add the protein extract to the reaction mixture in a transparent tube. Expose the tubes to a uniform light source (e.g., a 15W fluorescent lamp) for 15 minutes. A control reaction without the enzyme extract should be run in parallel.

-

Measurement: Measure the absorbance at 560 nm. The inhibition of NBT photoreduction is a measure of SOD activity.

-

Calculation: One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps for quantifying GLP gene expression.

-

RNA Extraction: Isolate total RNA from plant tissue using a suitable kit or a TRIzol-based method. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design gene-specific primers for the GLP gene of interest and a reference gene (e.g., actin or ubiquitin) for normalization.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the cDNA template, and the specific primers.

-

Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to calculate the relative fold change in gene expression.

Transient Expression in Plant Protoplasts

This method is used to study the subcellular localization or function of GLP proteins in vivo.

-

Protoplast Isolation: Digest plant tissue (e.g., leaves of Arabidopsis thaliana or tobacco BY-2 cells) with a mixture of cell wall-degrading enzymes (e.g., cellulase and macerozyme) to release protoplasts.

-

Plasmid DNA: Construct a plasmid where the GLP gene is fused to a reporter gene, such as Green Fluorescent Protein (GFP), under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

Protoplast Transformation: Introduce the plasmid DNA into the protoplasts using a polyethylene glycol (PEG)-mediated method or electroporation.

-

Incubation and Observation: Incubate the transformed protoplasts for 16-24 hours to allow for gene expression. Observe the subcellular localization of the GFP-tagged GLP protein using a confocal microscope.

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows for key experimental procedures.

Conclusion

This compound-like proteins constitute a fascinating and vital protein family in plants, with distinct evolutionary trajectories and functional specializations in monocots and dicots. While true germins with oxalate oxidase activity are characteristic of monocots and play a significant role in their defense mechanisms, the broader family of GLPs in both lineages exhibits a remarkable diversity of functions crucial for adaptation to environmental challenges. The data and protocols presented in this guide offer a solid foundation for researchers to further unravel the intricate roles of GLPs in plant biology. A deeper understanding of the signaling pathways and regulatory networks governing GLP function holds immense potential for the development of crops with enhanced stress tolerance and for the discovery of novel bioactive compounds for therapeutic applications. Future research should focus on elucidating the specific upstream and downstream components of GLP-mediated signaling pathways and on characterizing the functions of the many uncharacterized GLP family members in both monocot and dicot species.

References

- 1. Cross-talk between gibberellins and salicylic acid in early stress responses in Arabidopsis thaliana seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Arabidopsis MYB transcription factor gene AtMYB17 and its possible regulation by LEAFY and AGL15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Omics-based identification of Arabidopsis Myb transcription factors regulating aliphatic glucosinolate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamic physiological and transcriptomic changes reveal memory effects of salt stress in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abnormal Glycosphingolipid Mannosylation Triggers Salicylic Acid–Mediated Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Mapping of the gene in tomato conferring resistance to root-knot nematodes at high soil temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptome analysis of root‐knot nematode (Meloidogyne incognita)‐infected tomato (Solanum lycopersicum) roots reveals complex gene expression profiles and metabolic networks of both host and nematode during susceptible and resistance responses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Subcellular Localization of Germin Proteins in Plant Cells

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Germin and this compound-like proteins (GLPs) are a diverse family of glycoproteins ubiquitously found in the plant kingdom, playing crucial roles in a myriad of physiological processes, including seed germination, development, and responses to both biotic and abiotic stresses. A comprehensive understanding of their function necessitates a detailed knowledge of their subcellular localization. This technical guide synthesizes current understanding of this compound protein localization, provides detailed experimental protocols for their study, and explores their integration into key signaling pathways. While predominantly found in the apoplast and cell wall, evidence suggests the presence of this compound proteins in other cellular compartments, highlighting the complexity of their biological roles.

Data Presentation: Subcellular Distribution of this compound and this compound-Like Proteins

Quantitative data on the precise subcellular distribution of this compound proteins is emerging, with proteomics and targeted studies beginning to shed light on their relative abundance in different compartments. The following tables summarize predictive and experimental findings regarding the localization of GLPs in various plant species. It is important to note that the majority of current data is predictive or qualitative, with a need for more rigorous quantitative studies.

Table 1: Predicted Subcellular Localization of this compound-Like Proteins in Cucumber (Cucumis sativus)

| Subcellular Location | Number of CsGLP Members | Percentage of Total CsGLPs |

| Cell Wall | 23 | 60.5% |

| Vacuole | 12 | 31.6% |

| Nucleus | 2 | 5.3% |

| Cell Wall and Vacuole (dual) | 1 | 2.6% |

Data derived from a genome-wide identification and characterization study of the GLP family in cucumber. Localization was predicted using bioinformatics tools.[1]

Table 2: Experimentally Supported and Predicted Subcellular Localization of this compound-Like Proteins in Various Plant Species

| Plant Species | Protein | Subcellular Location(s) | Method of Determination | Reference |

| Triticum aestivum (Wheat) | This compound | Apoplastic, Soluble | Biochemical fractionation | [2] |